molecular formula C12H12N2O2 B8306637 Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate

Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate

Cat. No.: B8306637
M. Wt: 216.24 g/mol
InChI Key: XADHIERRCYKPBO-UHFFFAOYSA-N
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Description

Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate is a chemical compound that features a benzoate ester linked to a methyl-imidazole moiety

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 3-(4-methylimidazol-1-yl)benzoate

InChI

InChI=1S/C12H12N2O2/c1-9-7-14(8-13-9)11-5-3-4-10(6-11)12(15)16-2/h3-8H,1-2H3

InChI Key

XADHIERRCYKPBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate typically involves the reaction of 3-(4-methyl-imidazol-1-yl)-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the imidazole ring.

Major Products

    Oxidation: 3-(4-methyl-imidazol-1-yl)-benzoic acid.

    Reduction: 3-(4-methyl-imidazol-1-yl)-benzyl alcohol.

    Substitution: Halogenated derivatives of the imidazole ring.

Scientific Research Applications

Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can modulate enzyme activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Used as a pharmaceutical intermediate.

    3-Amino-4-methylbenzoic acid: Another benzoate derivative with different functional groups.

Uniqueness

Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate is unique due to its ester linkage and the presence of the imidazole ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

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